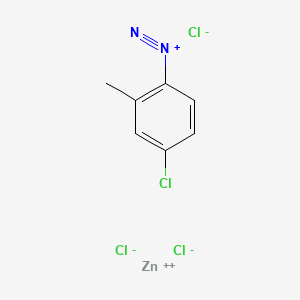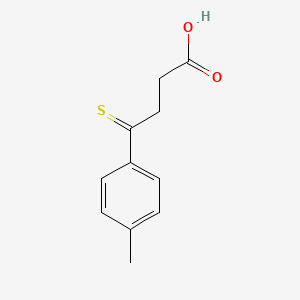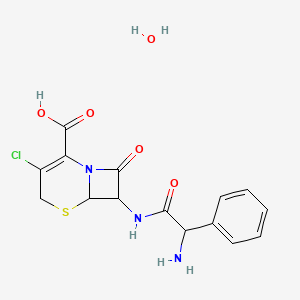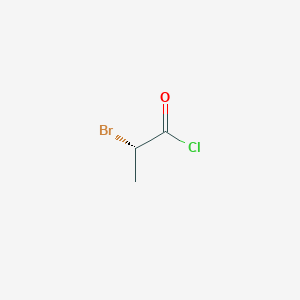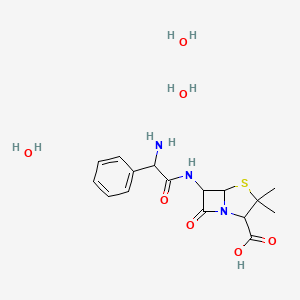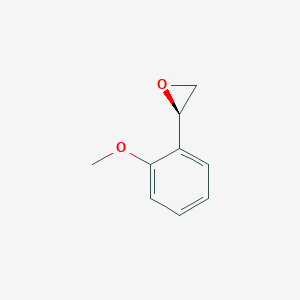
(2R)-2-(2-methoxyphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-methoxyphenyl)oxirane: is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring, which is connected to the oxirane ring. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the configuration around the chiral center is in the R (rectus) form.
準備方法
Synthetic Routes and Reaction Conditions
-
Epoxidation of Alkenes: : One common method to synthesize (2R)-2-(2-methoxyphenyl)oxirane is through the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like titanium silicalite.
Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
-
Asymmetric Epoxidation: : Another method involves the use of chiral catalysts to achieve the desired stereochemistry. Jacobsen’s catalyst, for example, can be used to selectively produce the (2R) enantiomer.
Reaction Conditions: This reaction is often carried out in the presence of a base such as sodium hydroxide, with the catalyst and substrate dissolved in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : (2R)-2-(2-methoxyphenyl)oxirane can undergo oxidation reactions to form diols or other oxidized products.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
-
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Reagents: Nucleophiles such as amines, thiols, and halides are commonly used.
Major Products
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: (2R)-2-(2-methoxyphenyl)oxirane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways.
Medicine
Drug Development: It serves as a precursor or intermediate in the synthesis of various therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
Polymer Production: Epoxides like this compound are used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials.
作用機序
The mechanism of action of (2R)-2-(2-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds.
Molecular Targets and Pathways
Enzymatic Reactions: In biological systems, epoxides can interact with enzymes such as epoxide hydrolases, leading to the formation of diols.
Chemical Pathways: In synthetic chemistry, the compound participates in pathways involving nucleophilic substitution and ring-opening reactions.
類似化合物との比較
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group, but without the methoxy substituent.
(2S)-2-(2-methoxyphenyl)oxirane: The enantiomer of the compound , with the opposite stereochemistry.
Phenyl Glycidyl Ether: An epoxide with a phenyl group and an ether linkage.
Uniqueness
Stereochemistry: The (2R) configuration provides specific reactivity and selectivity in chemical reactions, distinguishing it from its (2S) counterpart.
Methoxy Substituent: The presence of the methoxy group influences the compound’s electronic properties and reactivity, making it unique compared to unsubstituted epoxides like styrene oxide.
This detailed overview covers the essential aspects of (2R)-2-(2-methoxyphenyl)oxirane, from its synthesis and reactions to its applications and unique characteristics
特性
IUPAC Name |
(2R)-2-(2-methoxyphenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
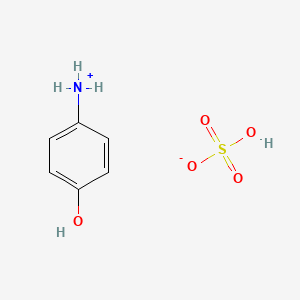
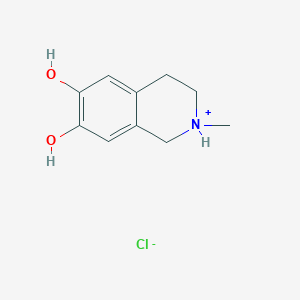
![3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)
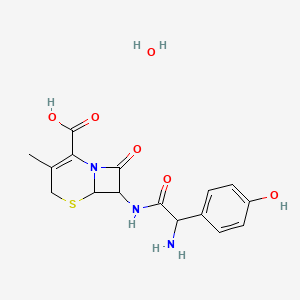
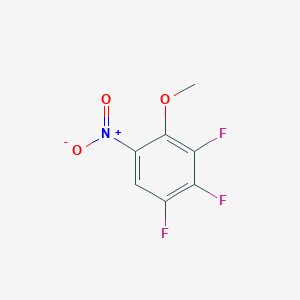
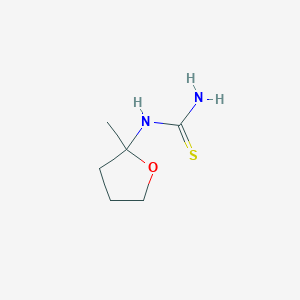
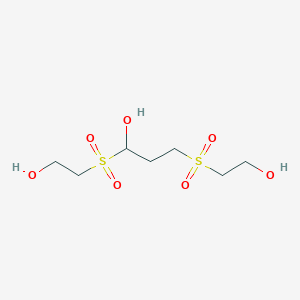
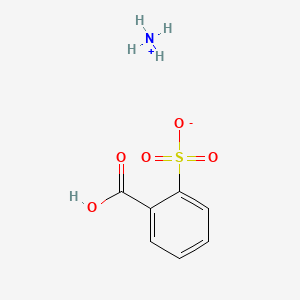
![potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate](/img/structure/B7887601.png)
